NEP1-40 is classified as a neuroprotective agent and is primarily sourced from the Nogo-A protein, which is expressed in oligodendrocytes and plays a significant role in myelin sheath formation. The peptide is synthesized through recombinant DNA technology or chemical synthesis methods, allowing for controlled production for research and therapeutic applications.
The synthesis of NEP1-40 can be achieved through various methods:
In studies, the purity and yield of synthesized NEP1-40 are often confirmed using high-performance liquid chromatography (HPLC) and mass spectrometry. For example, one study reported a conjugation rate of NEP1-40 with nanoparticles reaching approximately 70%, demonstrating effective integration into drug delivery systems .
NEP1-40 consists of 40 amino acids, with a specific sequence that allows it to interact with Nogo receptors on neurons. The structure is characterized by:
NEP1-40 participates in several biochemical reactions:
The binding affinity of NEP1-40 to its receptors has been studied using various assays, including surface plasmon resonance (SPR) and competitive binding assays. These studies help elucidate the kinetics and thermodynamics of receptor-ligand interactions.
NEP1-40 promotes nerve regeneration through several mechanisms:
Experimental models have shown that administration of NEP1-40 leads to significant improvements in myelin repair and axonal regeneration in ischemic conditions. For instance, studies have demonstrated increased levels of GAP-43 and MAP-2 in treated rats compared to controls .
NEP1-40 is typically presented as a white powder or lyophilized form. It is soluble in aqueous solutions at physiological pH levels.
Key chemical properties include:
Relevant analyses often include HPLC for purity assessment and mass spectrometry for molecular weight confirmation.
NEP1-40 has several promising applications in neuroscience research and therapeutic development:
The limited regenerative capacity of the adult mammalian central nervous system following injury is significantly influenced by myelin-associated inhibitory factors. Among these, Nogo-A—a membrane protein predominantly expressed by oligodendrocytes—serves as a principal inhibitor of axonal regrowth and functional recovery. Nogo-A exerts its inhibitory effects primarily through a 66-amino acid extracellular loop domain (Nogo-66), which engages the Nogo-66 receptor (NgR1) on neuronal surfaces [1] [6]. This receptor-ligand interaction activates intracellular signaling cascades, notably involving RhoA and ROCK (Rho-associated kinase), culminating in growth cone collapse and cytoskeletal destabilization [4] [10].
NgR1 functions as a convergence point for multiple myelin-derived inhibitors, including myelin-associated glycoprotein (MAG) and oligodendrocyte myelin glycoprotein (OMgp) [1] [6]. These molecules collectively establish a non-permissive environment for axonal regeneration after spinal cord injury, stroke, or other forms of central nervous system trauma. Beyond its neuronal expression, NgR1 is also present on microglia, where it mediates pro-inflammatory responses upon Nogo-66 binding, further exacerbating the injury milieu through the release of cytokines such as tumor necrosis factor-alpha and interleukin-1β via nuclear factor-kappa B and signal transducer and activator of transcription 3 pathways [4].
Table 1: Key Inhibitory Molecules in Central Nervous System Myelin and Their Receptors
Inhibitory Molecule | Primary Receptor | Cellular Expression | Downstream Signaling |
---|---|---|---|
Nogo-A (Nogo-66 domain) | NgR1 (with p75/LINGO-1 or TROY) | Oligodendrocytes, select neurons | RhoA/ROCK, growth cone collapse |
Myelin-associated glycoprotein | NgR1 complex | Oligodendrocytes | RhoA activation |
Oligodendrocyte myelin glycoprotein | NgR1 complex | Oligodendrocytes | RhoA/ROCK pathway |
Nogo-A-24/C39 domains | PirB (paired immunoglobulin-like receptor B) | Oligodendrocytes | Cytoskeletal rearrangement |
NEP1-40 (Nogo extracellular peptide residues 1–40) emerged as a pioneering therapeutic peptide designed to competitively antagonize the Nogo-66–NgR1 interaction. Synthesized as a soluble 40-amino acid fragment corresponding to the amino-terminal region of Nogo-66, NEP1-40 binds with high affinity to NgR1’s leucine-rich repeat domain, thereby preventing endogenous Nogo-66 from engaging the receptor [2] [6]. This blockade interrupts the inhibitory signaling cascade, permitting reactivation of intrinsic axonal growth mechanisms [1] [7].
Historically, the development of NEP1-40 followed seminal studies demonstrating that the monoclonal antibody IN-1 against Nogo-A enhanced corticospinal tract regeneration and functional recovery in rodent spinal cord injury models [1] [10]. As a targeted molecular intervention, NEP1-40 represented a significant advancement by specifically disrupting a defined ligand-receptor axis. Crucially, NEP1-40 inhibits not only Nogo-66 but also the binding of MAG and OMgp to NgR1, providing broad-spectrum antagonism of myelin-derived inhibition [6] [7]. Structural analyses confirm that Nogo-66 contains multiple interaction sites for NgR1 and PirB. While a multi-domain Nogo-22 fragment (encompassing Nogo-A-24, Nogo-66, and Nogo-C39) exhibits greater inhibitory potency than Nogo-66 alone, NEP1-40 effectively neutralizes this activity primarily through NgR1 sequestration [6].
Table 2: Structural and Functional Properties of NEP1-40
Property | Description | Functional Consequence |
---|---|---|
Origin | Amino-terminal residues 1–40 of Nogo-66 | Competes with full-length Nogo-66 for NgR1 binding |
Target Specificity | NgR1 leucine-rich repeat domain | Blocks Nogo-66, MAG, and OMgp signaling |
Downstream Effects | Prevents RhoA/ROCK activation | Reduces growth cone collapse, promotes cytoskeletal dynamics |
Cross-reactivity | Does not bind PirB significantly | NgR1-dependent actions dominate in mature neurons |
The strategic inhibition of NgR1 signaling via NEP1-40 is predicated on compelling preclinical evidence that neutralizing myelin-associated inhibitors facilitates axonal plasticity and partial functional recovery. In spinal cord injury models, intact corticospinal or rubrospinal tracts rostral to a lesion retain an intrinsic—though suppressed—capacity for regeneration. For instance, intrathecal infusion of NEP1-40 after cervical lateral funiculotomy in rats reduced axonal dieback of rubrospinal tract fibers, increased serotonergic fiber density around the lesion, and improved gait coordination and forelimb function [1]. Critically, systemic delivery of NEP1-40 initiated up to 7 days post-injury in mice enhanced corticospinal axon sprouting and serotonergic fiber density caudal to a thoracic dorsal hemisection, accompanied by significant locomotor improvements on the Basso Mouse Scale [3] [7]. This delayed efficacy indicates a clinically relevant therapeutic window where the regenerative potential of injured axons persists beyond the acute phase.
The rationale extends to cerebral pathologies. In a rat model of middle cerebral artery occlusion-induced stroke, intracerebroventricular NEP1-40 administration attenuated Nogo-A upregulation in oligodendrocytes, preserved myelin basic protein expression, and elevated plasticity-associated proteins (growth-associated binding protein 43 and microtubule-associated protein 2) [2]. This correlated with diminished infarct volume and enhanced neural rewiring. Furthermore, genetically engineered neural stem cells overexpressing NEP1-40 exhibited enhanced neuronal differentiation and accelerated axon regeneration in co-culture with injured neurons, achieved through suppression of the Nogo-A/NgR1/LIM kinase/cofilin pathway [5]. These multi-modal actions—neuroprotection, axonal growth facilitation, and immunomodulation—underscore why NgR1 antagonism remains a pivotal strategy in neuroregenerative research.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: